"N-(5-amino-2-methylphenyl)propanamide" synthesis and properties
"N-(5-amino-2-methylphenyl)propanamide" synthesis and properties
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide: Synthesis, Properties, and Applications
Introduction
N-(5-amino-2-methylphenyl)propanamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. Its structure incorporates a propanamide moiety attached to a di-substituted aniline ring, presenting multiple functional groups that can be leveraged for further chemical modification. This molecule serves as a valuable building block, particularly as an intermediate in the synthesis of complex pharmacologically active agents. Its structural similarity to fragments of known kinase inhibitors, such as Imatinib, underscores its importance for researchers exploring new therapeutic compounds.[1]
This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals. It details the physicochemical properties of N-(5-amino-2-methylphenyl)propanamide, outlines robust methodologies for its synthesis and purification, describes analytical techniques for its characterization, discusses its applications, and provides essential safety and handling protocols.
Molecular Structure and Identification
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IUPAC Name: N-(5-amino-2-methylphenyl)propanamide[2]
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CAS Number: 436089-02-0[2]
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Molecular Formula: C₁₀H₁₄N₂O[3]
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Molecular Weight: 178.23 g/mol [3]
Physicochemical Properties
The physical and chemical properties of N-(5-amino-2-methylphenyl)propanamide are fundamental to its handling, reaction optimization, and purification. The data presented below are derived from computational models and experimental data for structurally related compounds.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Expected to be an off-white to light-brown solid | N/A |
| Melting Point | ~138.26 °C (Predicted) | [4] |
| Boiling Point | ~371.72 °C (Predicted) | [4] |
| Water Solubility | ~957.49 mg/L (Predicted) | [4] |
| Density | ~1.15 g/cm³ (Predicted) | [4] |
| LogP (Octanol/Water) | 1.6 (Predicted) | N/A |
| Hydrogen Bond Donors | 2 (Amide N-H, Amine N-H₂) | [2] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis of N-(5-amino-2-methylphenyl)propanamide
Two primary synthetic routes are proposed for the laboratory-scale preparation of N-(5-amino-2-methylphenyl)propanamide. The choice of method may depend on the availability of starting materials, desired purity, and scalability.
Route 1: Selective Acylation of 2,4-Diaminotoluene
This is the most direct approach, involving the selective N-acylation of one of the two amino groups of 2,4-diaminotoluene (also known as toluene-2,4-diamine). The amino group at the 4-position is generally more sterically hindered by the adjacent methyl group, which can favor acylation at the 1-position under controlled conditions. However, achieving high selectivity can be challenging, and mixtures of mono-acylated and di-acylated products may form.
Diagram 1: Selective Acylation of 2,4-Diaminotoluene.
Proposed Experimental Protocol (Route 1)
Materials:
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2,4-Diaminotoluene
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Propanoyl chloride
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Sodium carbonate (Na₂CO₃) or Pyridine
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous THF.
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Base Addition: Add a mild base such as sodium carbonate (1.5 eq) or pyridine (1.2 eq) to the solution. Cool the mixture to -10 °C using an ice-salt bath.
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Acylation: Slowly add propanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled, stirring suspension. The slow addition is critical to control the exotherm and improve selectivity.
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Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid chloride and acid byproducts.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Route 2: Reduction of a Nitro Precursor
This alternative route involves the initial synthesis of N-(2-methyl-5-nitrophenyl)propanamide, followed by the reduction of the nitro group to an amine. This method often provides higher yields and avoids the selectivity issues of Route 1. The precursor is synthesized by acylating 2-methyl-5-nitroaniline, a readily available starting material.
Diagram 2: Two-Step Synthesis via Nitro Precursor Reduction.
Proposed Experimental Protocol (Route 2)
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)propanamide
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Follow the acylation procedure described in Route 1, using 2-methyl-5-nitroaniline as the starting material. Since there is only one amino group, selectivity is not a concern, and the reaction is typically high-yielding.
Step 2: Reduction of N-(2-methyl-5-nitrophenyl)propanamide
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Method A: Catalytic Hydrogenation: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring. Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.[5]
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Method B: Chemical Reduction (e.g., with Tin(II) Chloride): Dissolve the nitro-intermediate in ethanol. Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) and heat the mixture to reflux. After the reaction is complete (monitored by TLC), cool the mixture, and neutralize with a strong base (e.g., concentrated NaOH solution) until the solution is alkaline. Extract the product with ethyl acetate, wash, dry, and concentrate as previously described.
Purification
The crude product from either synthesis route will likely require purification to remove unreacted starting materials, byproducts (such as the di-acylated product in Route 1), or residual reagents.
Proposed Purification Protocol
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Recrystallization: This is the preferred method for purifying solid products. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Based on the predicted polarity, a mixture of ethyl acetate and hexanes, or ethanol and water, would be a good starting point for screening.
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Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture).
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Flash Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is a reliable alternative.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a suitable mobile phase system to elute the product, which is more polar than non-polar impurities but less polar than highly polar byproducts. The optimal solvent system should be determined by TLC analysis first.
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Spectroscopic Characterization
To confirm the identity and purity of the synthesized N-(5-amino-2-methylphenyl)propanamide, a combination of spectroscopic methods is essential. The following are the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. Amide Proton (N-H): A broad singlet (~8.0-9.5 ppm). Amine Protons (NH₂): A broad singlet (~3.5-5.0 ppm). Propanamide CH₂: A quartet (~2.2 ppm). Propanamide CH₃: A triplet (~1.1 ppm). Aromatic CH₃: A singlet (~2.1 ppm). |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 170-175 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-150 ppm). Propanamide CH₂: A signal around 30 ppm. Propanamide CH₃: A signal around 10 ppm. Aromatic CH₃: A signal around 17-20 ppm. |
| FTIR (cm⁻¹) | N-H Stretch (Amine): Two bands characteristic of a primary amine, typically around 3300-3500 cm⁻¹. N-H Stretch (Amide): A single, sharp band around 3300 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption around 1650-1680 cm⁻¹. Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region. N-H Bend (Amine): A band around 1590-1650 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 178. Key Fragments: A prominent peak at m/z = 122, corresponding to the loss of the propanoyl group (CH₃CH₂CO) via cleavage of the amide bond. Another fragment at m/z = 121 is also expected.[2] |
Applications in Drug Discovery and Development
N-(5-amino-2-methylphenyl)propanamide is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.
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Analogue Synthesis of Kinase Inhibitors: The core structure of N-(5-amino-2-methylphenyl)propanamide is a key component of many tyrosine kinase inhibitors. For example, the closely related structure, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a well-documented precursor to Imatinib (Gleevec), a highly successful anticancer drug.[6][7] Researchers can use N-(5-amino-2-methylphenyl)propanamide to synthesize novel analogues of Imatinib or other kinase inhibitors by modifying the propanamide group or by using the primary amine as a handle for further reactions. This allows for the exploration of structure-activity relationships (SAR) to develop drugs with improved potency, selectivity, or pharmacokinetic profiles.
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Fragment-Based Drug Design: In fragment-based drug design (FBDD), small molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The title compound, with its defined structure and multiple functional groups, is an ideal candidate for a fragment library screened against various therapeutic targets.
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Scaffold for Combinatorial Chemistry: The primary amine at the 5-position provides a reactive site for building combinatorial libraries. By reacting this amine with a diverse set of electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides), a large number of derivatives can be rapidly synthesized and screened for biological activity.
Safety and Handling
As with any laboratory chemical, N-(5-amino-2-methylphenyl)propanamide should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from the functional groups present (aromatic amine and amide).
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GHS Hazard Classification (Predicted):
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Skin Irritation (Category 2)
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Serious Eye Irritation (Category 2)
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Acute Toxicity - Oral (Category 4)
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May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
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Body Protection: A standard laboratory coat should be worn.
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Handling and Storage:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Avoid breathing dust, fumes, or vapors.[8]
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Avoid contact with skin, eyes, and clothing.[9]
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]
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In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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References
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Chemchart. N-(5-amino-2-methylphenyl)propanamide (436089-02-0). Available from: [Link]
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Wang, W., et al. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. The Royal Society of Chemistry. Available from: [Link]
-
Richter, C., et al. (2018). Supporting Information for: Synthesis of 13C and 15N Labeled RNA Phosphoramidites. ScienceOpen. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 821314, N-(5-amino-2-methylphenyl)propanamide. Available from: [Link]
-
New Drug Approvals. (2014). Imatinib. Available from: [Link]
-
AFG Bioscience. (n.d.). Safety Data Sheet. Available from: [Link]
- Google Patents. (2010). A process for the preparation of imatinib. WO2010014022A1.
- Google Patents. (2009). Imatinib production process. US7550591B2.
-
ResearchGate. (n.d.). Synthesis of imatinib mesylate. Available from: [Link]
-
Patsnap. (2020). Synthesis method of imatinib and imatinib mesylate. CN101450904B. Available from: [Link]
-
MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines. Available from: [Link]
- Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN102199146A.
-
Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer. Available from: [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(5-amino-2-methylphenyl)propanamide | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-(5-amino-2-methylphenyl)propanamide (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
